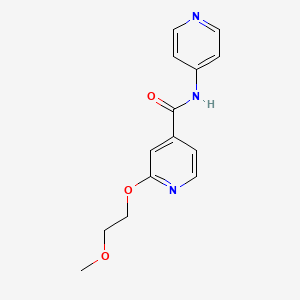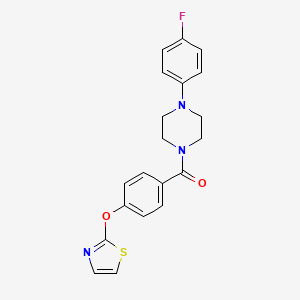
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic molecule that combines a piperazine ring with fluorophenyl and thiazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes . Thiazole derivatives also exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is a GPCR, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
The affected pathways would depend on the specific target and the mode of action. For instance, if the compound acts on a GPCR, it could impact pathways such as the cAMP pathway or the phosphoinositide pathway .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects would depend on the specific target and the mode of action. For example, if the compound acts as an antagonist at a GPCR, it could inhibit the receptor’s signaling, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Thiazolyl Group: The thiazolyl group is typically introduced through a coupling reaction, such as the Hartwig-Buchwald N-arylation, which involves the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: has several scientific research applications:
Comparison with Similar Compounds
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: can be compared with other similar compounds, such as:
(4-(4-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
(4-(4-Methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Contains a methyl group instead of fluorine, potentially altering its binding affinity and activity.
(4-(4-Nitrophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: The nitro group can significantly change the electronic properties and reactivity of the compound.
These comparisons highlight the unique aspects of This compound , particularly its fluorine atom, which can enhance its binding affinity and specificity for certain biological targets .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-16-3-5-17(6-4-16)23-10-12-24(13-11-23)19(25)15-1-7-18(8-2-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTLAAVUDMSLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
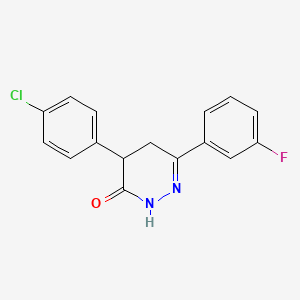
![1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2510274.png)
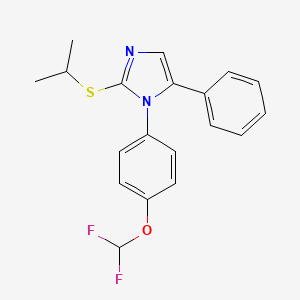
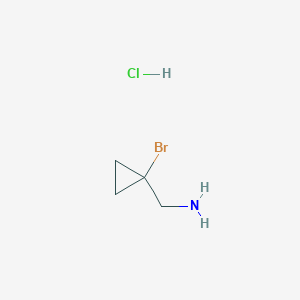

![1-(4-ethylphenyl)-5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510281.png)
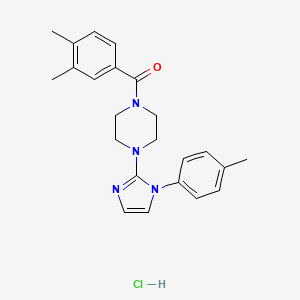
![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)
![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate](/img/structure/B2510284.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)
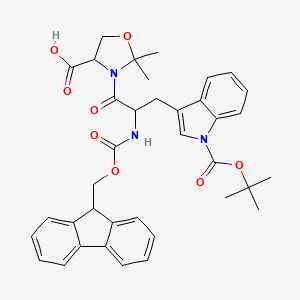

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)
